molecular formula C7H3BrF4O2S B6163196 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride CAS No. 1793059-79-6

2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B6163196
CAS No.: 1793059-79-6
M. Wt: 307.1
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Description

2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3BrF4O2S It is a derivative of benzene, featuring bromine, trifluoromethyl, and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with a fluoride source under suitable conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a controlled level to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including enzyme inhibition and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonyl chlorides. This makes it particularly useful in applications requiring selective and stable modification of biomolecules.

Properties

CAS No.

1793059-79-6

Molecular Formula

C7H3BrF4O2S

Molecular Weight

307.1

Purity

95

Origin of Product

United States

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